molecular formula C12H11BrFN3S B4773780 2-Ethyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole;hydrobromide

2-Ethyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole;hydrobromide

Cat. No.: B4773780
M. Wt: 328.21 g/mol
InChI Key: ZKMXAENVPBDCGQ-UHFFFAOYSA-N
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Description

2-Ethyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole;hydrobromide is a heterocyclic compound that contains an imidazo[2,1-b][1,3,4]thiadiazole core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the fluorophenyl group and the imidazo[2,1-b][1,3,4]thiadiazole scaffold contributes to its unique chemical properties and potential therapeutic benefits .

Preparation Methods

The synthesis of 2-Ethyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole;hydrobromide typically involves the reaction of 2-amino-1,3,4-thiadiazole derivatives with phenacyl bromide derivatives. The reaction is carried out under specific conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows :

    Starting Materials: 2-amino-1,3,4-thiadiazole derivatives and phenacyl bromide derivatives.

    Reaction Conditions: The reaction is typically carried out in a solvent such as dimethylformamide (DMF) under reflux conditions.

    Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-Ethyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorophenyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Ethyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole;hydrobromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole;hydrobromide involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and causing mitochondrial membrane depolarization . Additionally, it may inhibit specific enzymes or receptors involved in cell proliferation and survival .

Comparison with Similar Compounds

2-Ethyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole;hydrobromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-ethyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3S.BrH/c1-2-11-15-16-7-10(14-12(16)17-11)8-3-5-9(13)6-4-8;/h3-7H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMXAENVPBDCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=C(N=C2S1)C3=CC=C(C=C3)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole;hydrobromide
Reactant of Route 2
Reactant of Route 2
2-Ethyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole;hydrobromide
Reactant of Route 3
2-Ethyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole;hydrobromide
Reactant of Route 4
2-Ethyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole;hydrobromide
Reactant of Route 5
2-Ethyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole;hydrobromide
Reactant of Route 6
2-Ethyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole;hydrobromide

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